2,2,2-Trifluoroethyl acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trifluoroethyl acetate can involve catalytic trifluoromethylation, as described in the first paper, where aryl- and vinylboronic acids are trifluoromethylated using a benzo[b]thiophenium triflate in the presence of a copper catalyst and collidine in ethyl acetate . Although this does not directly describe the synthesis of 2,2,2-trifluoroethyl acetate, it provides insight into the types of reactions that might be used to introduce trifluoromethyl groups into organic molecules.
Molecular Structure Analysis
The third paper provides an in-depth analysis of the molecular structure of 2,2,2-trifluoroethyl trifluoroacetate, which is a closely related compound to 2,2,2-trifluoroethyl acetate . The study uses electron-diffraction data, ab initio, and DFT calculations to determine that the molecule can exist in both anti, anti and anti, gauche conformations, with the anti, anti conformation being energetically preferred. This information is relevant as it gives an idea of the conformational flexibility and preferences of molecules with trifluoroethyl groups.
Chemical Reactions Analysis
The fourth paper discusses the exchange reactions of acetate ligands with trifluoroacetate groups in rhodium(II) compounds . This study highlights the reactivity of trifluoroacetate groups and their ability to participate in ligand exchange reactions, which could be relevant when considering the reactivity of 2,2,2-trifluoroethyl acetate in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl acetate are not directly reported in the provided papers. However, the third paper's analysis of 2,2,2-trifluoroethyl trifluoroacetate includes vibrational spectroscopy data and a discussion of the compound's behavior in different phases (gas, liquid, and solid) . This can provide some indirect information about the physical properties such as phase behavior and vibrational spectra that might be expected for 2,2,2-trifluoroethyl acetate.
Scientific Research Applications
Electrochemical Capacitors
2,2,2-Trifluoroethyl acetate and its analogs have been studied for their potential in enhancing the stability of electrochemical capacitors at higher voltages. Research conducted by Krause et al. (2021) demonstrated that fluorinated additives, including 2,2,2-trifluoroethyl analogs, could improve capacitor stability and retention of capacitance at voltages between 3.5 and 4.0 V. This suggests new strategies for increasing the operating limits of supercapacitors, thus enhancing their energy storage and compatibility with lithium-ion battery cells in hybrid configurations (Krause et al., 2021).
Mass Spectrometry Analysis
The compound has also been utilized in mass spectrometry studies. Fujishige et al. (1998) investigated the unimolecular decompositions of metastable ions produced from 2,2,2-trifluoroethyl acetate under electron impact. Their work contributes to the understanding of the behavior of this compound in mass-analyzed ion kinetic energy spectrometry and aids in the interpretation of mass spectral data (Fujishige et al., 1998).
Synthesis of Onium Salts
In the field of organic chemistry, Umemoto and Gotoh (1991) reported the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate. This research illustrates the potential of 2,2,2-trifluoroethyl acetate derivatives in synthesizing complex organic salts, expanding the toolbox available for organic synthesis and chemical reactions (Umemoto & Gotoh, 1991).
Electrophilic Fluorination
Zhao and Hu (2012) explored the use of 2,2,2-trifluoroethyl acetate derivatives in the electrophilic fluorination of organoboronic acids and esters. This study sheds light on novel methods for introducing fluorinated moieties into organic molecules, which is significant in drug design and medicinal chemistry (Zhao & Hu, 2012).
Lithium-Ion Batteries
Doi et al. (2021) investigated 2,2,2-trifluoroethyl acetate-based electrolyte solutions for lithium-ion batteries. They found that these solutions offered improved charge/discharge performance for certain electrodes, highlighting the role of 2,2,2-trifluoroethyl acetate in developing more efficient energy storage solutions (Doi et al., 2021).
Safety And Hazards
Future Directions
2,2,2-Trifluoroethyl acetate has been used as an electrolyte solvent for lithium-ion batteries . The electrode reaction was markedly improved when a small amount of ethylene carbonate (EC) was added into the LiTFSA/TFEAc solution, which demonstrated a high-rate charge/discharge performance superior to that of the conventional carbonate-based Li-ion battery electrolyte . This suggests potential future directions for the use of 2,2,2-Trifluoroethyl acetate in improving the performance of lithium-ion batteries.
properties
IUPAC Name |
2,2,2-trifluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193609 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl acetate | |
CAS RN |
406-95-1 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroethyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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